An In-depth Technical Guide to H-DL-Glu(Ome)-OMe.HCl (Dimethyl DL-glutamate hydrochloride)
An In-depth Technical Guide to H-DL-Glu(Ome)-OMe.HCl (Dimethyl DL-glutamate hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-DL-Glu(Ome)-OMe.HCl, scientifically known as Dimethyl DL-glutamate hydrochloride, is the hydrochloride salt of the dimethyl ester of the racemic mixture of glutamic acid. As a cell-permeant derivative of glutamate (B1630785), this compound serves as a valuable tool in a variety of research fields, most notably in neuropharmacology and metabolic disease research. Its ability to cross cell membranes and be intracellularly hydrolyzed to release glutamate allows for the study of glutamate-dependent signaling pathways in a controlled manner.
This technical guide provides a comprehensive overview of H-DL-Glu(Ome)-OMe.HCl, including its physicochemical properties, synthesis, experimental applications, and its role in key signaling pathways.
Physicochemical Properties
A summary of the key quantitative data for H-DL-Glu(Ome)-OMe.HCl and its individual stereoisomers is presented below.
Table 1: General and Chemical Properties
| Property | Value | Reference |
| Chemical Name | Dimethyl DL-glutamate hydrochloride | [1] |
| Synonyms | H-DL-Glu(Ome)-OMe.HCl, DL-Glutamic acid dimethyl ester hydrochloride | [1] |
| CAS Number | 13515-99-6 | [2] |
| Molecular Formula | C₇H₁₄ClNO₄ | [2] |
| Molecular Weight | 211.64 g/mol | [2] |
| Appearance | White to off-white crystalline solid/powder | [3][4] |
| Purity | ≥97% | [2] |
Table 2: Physicochemical Data
| Property | Value | Reference |
| Melting Point | 89-90°C (L-isomer) | [5] |
| Solubility | Water (≥ 100 mg/mL), Methanol (B129727) (50 mg/mL), DMSO (100 mg/mL, requires sonication), Ethanol, PBS (pH 7.2) (~10 mg/mL) | [1][6] |
| Storage Temperature | 2-8°C, sealed from moisture | [3][4] |
| Hygroscopicity | Hygroscopic | [5] |
| Topological Polar Surface Area (TPSA) | 78.62 Ų | [2] |
| logP | -0.1383 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 5 | [2] |
| Rotatable Bonds | 4 | [2] |
Synthesis Protocol
The following is a representative protocol for the synthesis of Dimethyl L-glutamate hydrochloride, which can be adapted for the DL-form by using DL-glutamic acid as the starting material.[7][8]
Materials:
-
DL-Glutamic acid
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Methyl tert-butyl ether (MTBE)
-
Nitrogen gas
-
Four-necked flask with stirrer, thermometer, and reflux condenser
-
Sodium hydroxide (B78521) solution (for absorption unit)
Procedure:
-
To a 500 mL four-necked flask equipped with a stirrer, thermometer, and reflux condenser (connected to a sodium hydroxide absorption unit), add 300 g of anhydrous methanol.
-
Sequentially add 14.7 g (0.10 mol) of DL-glutamic acid and 30.0 g (0.25 mol) of thionyl chloride to the methanol with stirring.
-
Heat the reaction mixture to 60-63°C and maintain this temperature with stirring for 7 hours.[8]
-
After the reaction is complete, cool the system to 20-25°C.
-
Pass nitrogen gas through the system for 30 minutes to displace any remaining hydrogen chloride gas.[8]
-
Recover the excess thionyl chloride and methanol by distillation.[8]
-
To the resulting residue, add 100 g of methyl tert-butyl ether and triturate the solid.
-
Collect the solid product by filtration.
-
Dry the solid to obtain Dimethyl DL-glutamate hydrochloride as a white solid.
-
The purity of the product can be analyzed by High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
In Vitro Islet Insulin (B600854) Secretion Assay
This protocol describes the use of Dimethyl DL-glutamate hydrochloride to study its effects on glucose-stimulated insulin secretion (GSIS) in isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (from mouse or rat)
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations
-
Dimethyl DL-glutamate hydrochloride (stock solution prepared in an appropriate solvent like water or DMSO)
-
Insulin ELISA kit
Procedure:
-
Islet Isolation: Isolate pancreatic islets from rodents using a standard collagenase digestion method.[9][10]
-
Islet Culture: Culture the isolated islets in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.
-
Pre-incubation: Hand-pick islets of similar size and pre-incubate them in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 1 hour at 37°C to allow them to equilibrate.
-
Stimulation: Transfer groups of islets (e.g., 10 islets per tube) to fresh KRB buffer containing:
-
Low glucose (2.8 mM)
-
High glucose (e.g., 16.7 mM)
-
High glucose + varying concentrations of Dimethyl DL-glutamate hydrochloride
-
-
Incubate the islets for 1 hour at 37°C.
-
Sample Collection: After incubation, collect the supernatant from each tube.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the number of islets per group and express the results as fold-change relative to the low glucose control.
Assessment of Neuronal Activity via NMDA Receptor Modulation
This protocol outlines a general approach to investigate the effect of Dimethyl DL-glutamate hydrochloride on N-methyl-D-aspartate (NMDA) receptor-mediated neuronal activity in primary neuronal cultures or brain slices.
Materials:
-
Primary neuronal culture or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Dimethyl DL-glutamate hydrochloride
-
NMDA receptor antagonist (e.g., AP5)
-
Calcium imaging dye (e.g., Fura-2 AM) or electrophysiology setup
Procedure:
-
Preparation: Prepare primary neuronal cultures or acute brain slices from a region of interest (e.g., hippocampus).
-
Loading (for calcium imaging): If using calcium imaging, load the cells or slices with a calcium-sensitive dye according to the manufacturer's protocol.
-
Baseline Recording: Perfuse the cells/slices with aCSF and record baseline neuronal activity (calcium levels or postsynaptic currents).
-
Application of Compound: Perfuse the cells/slices with aCSF containing a specific concentration of Dimethyl DL-glutamate hydrochloride.
-
Recording of Effects: Record the changes in neuronal activity in response to the compound. An increase in intracellular calcium or an inward current would be indicative of neuronal excitation.
-
Antagonist Application: To confirm the involvement of NMDA receptors, co-apply an NMDA receptor antagonist with Dimethyl DL-glutamate hydrochloride and observe if the previously recorded effects are blocked or reduced.
-
Data Analysis: Analyze the changes in fluorescence intensity or electrophysiological recordings to quantify the effect of Dimethyl DL-glutamate hydrochloride on neuronal activity.
Signaling Pathways and Logical Relationships
Role in Glucose-Stimulated Insulin Secretion
Dimethyl DL-glutamate hydrochloride acts as a cell-permeable precursor to glutamate. Once inside the pancreatic β-cell, it is hydrolyzed to glutamate, which then participates in the amplification of glucose-stimulated insulin secretion.
Caption: Signaling pathway of H-DL-Glu(Ome)-OMe.HCl in insulin secretion.
Experimental Workflow for Investigating Neuronal Effects
The following diagram illustrates a typical workflow for studying the neuropharmacological effects of H-DL-Glu(Ome)-OMe.HCl.
Caption: Workflow for studying neuropharmacological effects.
Conclusion
H-DL-Glu(Ome)-OMe.HCl is a versatile and valuable research tool for scientists in neuropharmacology and metabolic research. Its ability to act as a cell-permeant precursor for glutamate allows for the targeted investigation of glutamate-mediated cellular processes. The information provided in this guide, including the detailed physicochemical data, synthesis and experimental protocols, and pathway diagrams, is intended to support researchers in the effective design and execution of their studies involving this compound. As with any research chemical, appropriate safety precautions should be taken during handling and use.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. chemwhat.com [chemwhat.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. L-Glutamic acid dimethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. L-Glutamic acid dimethyl ester hydrochloride | 23150-65-4 [chemicalbook.com]
- 9. A Practical Guide to Rodent Islet Isolation and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
